Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene
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Overview
Description
. This compound is part of the phthalocyanine family, which are macrocyclic compounds with extensive conjugated systems. Cobalt(II) Phthalocyanine is known for its vibrant color and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) Phthalocyanine can be synthesized through the reaction of cobalt salts with phthalonitrile under high-temperature conditions. The typical reaction involves heating cobalt chloride with phthalonitrile in the presence of a nitrogen atmosphere at temperatures around 200-300°C . The reaction yields a crystalline product that can be purified through recrystallization.
Industrial Production Methods
Industrial production of Cobalt(II) Phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and consistency of the product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) Phthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as ammonia, pyridine, and other nitrogen-containing compounds are commonly used.
Major Products
The major products formed from these reactions include various oxidation states of cobalt phthalocyanine and substituted derivatives with different ligands .
Scientific Research Applications
Cobalt(II) Phthalocyanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cobalt(II) Phthalocyanine involves its ability to coordinate with various substrates through its central cobalt ion. The extensive conjugated system allows for electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, where it can facilitate redox reactions and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Iron(II) Phthalocyanine: Similar in structure but contains iron instead of cobalt.
Copper(II) Phthalocyanine: Contains copper and is widely used as a pigment.
Zinc(II) Phthalocyanine: Contains zinc and is used in photodynamic therapy.
Uniqueness
Cobalt(II) Phthalocyanine is unique due to its specific electronic properties conferred by the cobalt ion. This makes it particularly effective in catalytic applications and in electronic devices where specific redox properties are required .
Properties
Molecular Formula |
C32H26CoN8 |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
InChI Key |
HHUVKDNLJONPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Co+2] |
Origin of Product |
United States |
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